molecular formula C15H19NO3 B14487747 Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate CAS No. 65696-41-5

Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate

Cat. No.: B14487747
CAS No.: 65696-41-5
M. Wt: 261.32 g/mol
InChI Key: WVUOYNLKIQEUAE-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate is an organic compound with a complex structure that includes a phenylethylamine moiety and an enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate typically involves the reaction of a nitroalkane with (S)-1-phenylethan-1-amine in a solvent such as dimethoxyethane (DME) at room temperature. The reaction mixture is then quenched with hydrochloric acid and extracted with dichloromethane (DCM). The organic layer is dried and concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylethylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-oxo-6-[(1-phenylethyl)amino]hexanoate: Similar structure but lacks the enoate group.

    Ethyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate is unique due to the presence of both the phenylethylamine and enoate ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65696-41-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 6-oxo-6-(1-phenylethylamino)hex-3-enoate

InChI

InChI=1S/C15H19NO3/c1-12(13-8-4-3-5-9-13)16-14(17)10-6-7-11-15(18)19-2/h3-9,12H,10-11H2,1-2H3,(H,16,17)

InChI Key

WVUOYNLKIQEUAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC=CCC(=O)OC

Origin of Product

United States

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